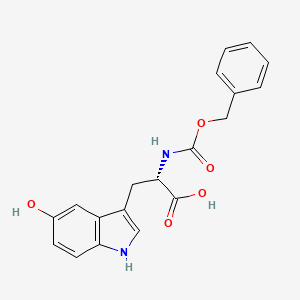

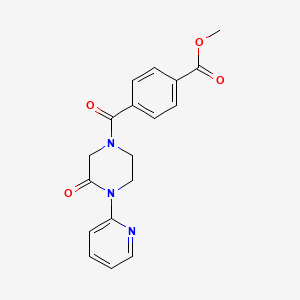

![molecular formula C21H18N2O2 B2372207 N1-([1,1'-Bifenil]-2-il)-N2-benciloxalamida CAS No. 1909333-78-3](/img/structure/B2372207.png)

N1-([1,1'-Bifenil]-2-il)-N2-benciloxalamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- is an organic compound with the molecular formula C26H20N2O2This compound is characterized by its biphenyl and phenylmethyl groups attached to the ethanediamide backbone, making it a unique and versatile molecule in various chemical applications .

Aplicaciones Científicas De Investigación

Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302-H319-H372-H410 . This means it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long lasting effects . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

Mecanismo De Acción

Target of Action

N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide, also known as Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- or N-benzyl-N’-(2-phenylphenyl)oxamide, primarily targets the PD-1 checkpoint pathway in cancer immunotherapy . This pathway plays a crucial role in the immune system’s ability to fight cancer.

Mode of Action

The compound interacts with its targets by inhibiting the PD-1 checkpoint pathway. This inhibition allows the immune system to recognize and attack cancer cells more effectively . The interaction of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide with its targets results in changes that enhance the body’s immune response against cancer.

Biochemical Pathways

N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide affects the PD-1 pathway, which is a key biochemical pathway in cancer immunotherapy . The compound’s action on this pathway leads to downstream effects that enhance the immune system’s ability to fight cancer. The compound’s action also involves the degradation of biphenyl compounds, which is facilitated by enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Pharmacokinetics

The pharmacokinetics of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its effectiveness in cancer immunotherapy. The compound’s pharmacokinetics determines the onset, duration, and intensity of its effect .

Result of Action

The molecular and cellular effects of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide’s action involve the enhancement of the immune system’s ability to recognize and attack cancer cells . This is achieved through the inhibition of the PD-1 checkpoint pathway, which results in an increased immune response against cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide . These factors include the presence of other chemicals, temperature, pH, and the presence of other biological entities. For instance, the presence of other chemicals can affect the compound’s stability and efficacy. Temperature and pH can influence the compound’s stability and its interaction with its targets. The presence of other biological entities can affect the compound’s bioavailability and its interaction with its targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- typically involves the reaction of biphenyl-2-amine with oxalyl chloride, followed by the addition of benzylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants . The general reaction scheme is as follows:

Step 1: Biphenyl-2-amine reacts with oxalyl chloride in the presence of a base such as triethylamine to form the intermediate biphenyl-2-yl oxalyl chloride.

Step 2: The intermediate is then reacted with benzylamine to yield the final product, Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxamides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

Substitution: The biphenyl and phenylmethyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxamides.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of halogenated biphenyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- N1,N2-di([1,1’-biphenyl]-2-yl)oxalamide

- N1,N2-bis(2-phenylphenyl)ethanediamide

- N1,N2-di([1,1’-biphenyl]-2-yl)ethanediamide

Uniqueness

Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- stands out due to its unique combination of biphenyl and phenylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Propiedades

IUPAC Name |

N-benzyl-N'-(2-phenylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c24-20(22-15-16-9-3-1-4-10-16)21(25)23-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVRROIHVMQIEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)

![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)

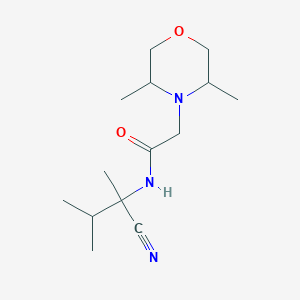

![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)

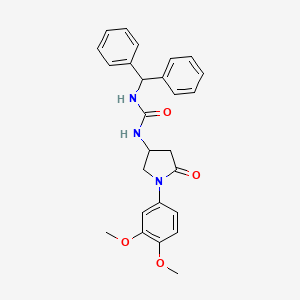

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)

![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)

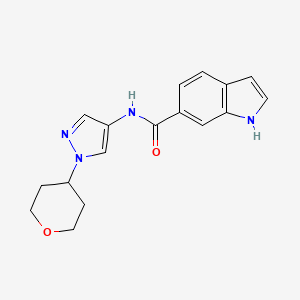

![(3-Fluorophenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2372146.png)

![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)